molecular formula C8H13I B12899468 4-(2-Iodoethyl)cyclohex-1-ene CAS No. 21130-56-3

4-(2-Iodoethyl)cyclohex-1-ene

Cat. No.: B12899468
CAS No.: 21130-56-3
M. Wt: 236.09 g/mol
InChI Key: KLUMDQFQTFTHEQ-UHFFFAOYSA-N
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Description

4-(2-Iodoethyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with an iodoethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with iodine and an appropriate base to introduce the iodoethyl group. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Another method involves the use of a Grignard reagent, where cyclohexene is reacted with ethylmagnesium iodide under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 4-(2-hydroxyethyl)cyclohex-1-ene or 4-(2-cyanoethyl)cyclohex-1-ene.

    Oxidation: Formation of 4-(2-iodoethyl)cyclohexanone.

    Reduction: Formation of 4-(2-ethyl)cyclohexane.

Scientific Research Applications

4-(2-Iodoethyl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodoethyl)cyclohex-1-ene involves its ability to undergo various chemical transformations. The iodoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate. The compound’s reactivity is influenced by the electronic effects of the cyclohexene ring and the iodine atom, which can stabilize transition states and intermediates during reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simpler analog without the iodoethyl group.

    4-(2-Bromoethyl)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.

    4-(2-Chloroethyl)cyclohex-1-ene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-(2-Iodoethyl)cyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. This makes this compound a valuable compound for specific synthetic applications where iodine’s properties are advantageous.

Properties

CAS No.

21130-56-3

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

4-(2-iodoethyl)cyclohexene

InChI

InChI=1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2

InChI Key

KLUMDQFQTFTHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCI

Origin of Product

United States

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